molecular formula C24H44N2O2 B11702793 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol

2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol

Cat. No.: B11702793
M. Wt: 392.6 g/mol
InChI Key: NQWYXUYBLRJZPO-UHFFFAOYSA-N
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Description

2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol is an organic compound with the molecular formula C24H44N2O2 It is a derivative of benzene, featuring two dibutylamino groups and two hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dibutylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the dibutylamino groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,5-Bis[(dibutylamino)methyl]benzene-1,4-diol.

    2,5-Diaminotoluene: A related compound with similar structural features.

    Hydroquinone: Shares the dihydroxybenzene core structure.

Uniqueness

This compound is unique due to the presence of both dibutylamino and hydroxyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H44N2O2

Molecular Weight

392.6 g/mol

IUPAC Name

2,5-bis[(dibutylamino)methyl]benzene-1,4-diol

InChI

InChI=1S/C24H44N2O2/c1-5-9-13-25(14-10-6-2)19-21-17-24(28)22(18-23(21)27)20-26(15-11-7-3)16-12-8-4/h17-18,27-28H,5-16,19-20H2,1-4H3

InChI Key

NQWYXUYBLRJZPO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CC(=C(C=C1O)CN(CCCC)CCCC)O

Origin of Product

United States

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